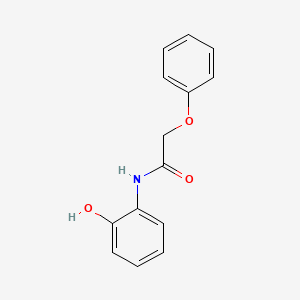

N-(2-hydroxyphenyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxyphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxyphenyl group and a phenoxyacetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-phenoxyacetamide typically involves the reaction of 2-hydroxyaniline with phenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-hydroxyaniline+phenoxyacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxyphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyacetamides.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the phenoxy group.

2-phenoxyacetamide: Similar structure but lacks the hydroxyphenyl group.

N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which can alter its chemical and biological properties.

Uniqueness

N-(2-hydroxyphenyl)-2-phenoxyacetamide is unique due to the presence of both hydroxyphenyl and phenoxyacetamide groups, which confer distinct chemical and biological properties

Actividad Biológica

N-(2-hydroxyphenyl)-2-phenoxyacetamide, a derivative of 2-phenoxyacetamide, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy and antiviral treatments.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C14H13NO3. Its structure features a hydroxyl group attached to a phenyl ring, which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

| Pseudomonas aeruginosa | 40 |

These results indicate that this compound can be effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by inflammation, such as arthritis and other autoimmune diseases .

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results, particularly in the context of glioblastoma treatment. Structural modifications of related compounds have been explored to enhance their efficacy against cancer cells. For instance, studies indicate that certain derivatives can induce apoptosis in glioblastoma cells through the activation of specific signaling pathways .

Case Study: Glioblastoma Treatment

A study published in Nature highlighted the anticancer activity of structurally modified phenoxyacetamides, including this compound. The research demonstrated that these compounds could penetrate the blood-brain barrier and inhibit tumor growth in preclinical models. The modifications aimed at increasing lipophilicity and reducing molecular polar surface area were found to significantly enhance anticancer activity .

Antiviral Activity

In light of the COVID-19 pandemic, there has been increased interest in the antiviral potential of phenoxyacetamide derivatives. Recent studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). In silico analyses indicated favorable binding interactions with the target enzyme, suggesting that this compound could serve as a lead for developing antiviral therapies against COVID-19 .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors involved in inflammatory processes or microbial growth. Additionally, its structural characteristics allow it to modulate cell membrane dynamics, which can affect cellular signaling pathways relevant to cancer progression .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(2-hydroxyphenyl)-2-phenoxyacetamide and its derivatives?

- Methodology : Multi-step synthesis typically involves coupling phenoxyacetic acid derivatives with substituted 2-aminophenols. Key steps include:

- Activation of carboxylic acid : Use carbodiimides (e.g., DCC) or thionyl chloride to form reactive intermediates like acyl chlorides.

- Amide bond formation : React with 2-aminophenol under anhydrous conditions (e.g., in dichloromethane or THF) with a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to isolate pure products.

- Critical Parameters : Control of reaction temperature (often 0–25°C) and exclusion of moisture to prevent hydrolysis of intermediates.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and hydrogen bonding (e.g., hydroxyl proton shifts at δ 9–12 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray Crystallography : To resolve conformational preferences (e.g., E,Z vs. Z,Z conformers) influenced by intramolecular hydrogen bonds .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) or melting point analysis.

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Screening Protocols :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the conformation and bioactivity of this compound?

- Conformational Analysis :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) promote Z,Z conformers by destabilizing intramolecular O–H···N hydrogen bonds, facilitating cyclization to benzoxazoles .

- Electron-donating groups (e.g., -OCH₃) stabilize E,Z conformers, reducing reactivity (Table 1).

| Substituent | Conformer Preference | Bioactivity Impact |

|---|---|---|

| -NO₂ | Z,Z | Enhanced enzyme inhibition |

| -OCH₃ | E,Z | Reduced antifungal activity |

| -F | Mixed | Improved lipophilicity |

- Experimental Design : Variable-temperature NMR and DFT calculations to map energy barriers between conformers.

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?

- Case Study : Discrepancies in antifungal efficacy between this compound and its fluoro-substituted analogs.

- Hypothesis Testing :

Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to standardize compound dissolution across studies .

Target Validation : RNA-seq or proteomics to identify differential gene/protein expression in pathogen models.

Synergistic Effects : Check for interactions with adjuvants (e.g., azoles) that may mask standalone activity .

- Statistical Tools : Meta-analysis of IC₅₀ values across published datasets to identify outliers.

Q. What strategies optimize the synthesis of this compound for high-throughput screening?

- Flow Chemistry : Continuous-flow reactors to reduce reaction times and improve yields (e.g., 80% yield in 2 hours vs. 24 hours batchwise) .

- Automated Purification : Flash chromatography systems with UV-triggered fraction collection.

- Quality Control : In-line FTIR for real-time monitoring of amide bond formation.

Q. How do hydrogen-bonding interactions affect the compound’s stability and pharmacokinetic properties?

- Stability Studies :

- Accelerated degradation tests (40°C/75% RH) show that intramolecular hydrogen bonds reduce hydrolytic degradation in acidic media (t₁/₂ > 48 hours) .

- PK Modeling : LogP calculations (e.g., -Cl substituents increase logP by 0.5–1.0 units, enhancing blood-brain barrier penetration) .

Q. Methodological Considerations

- Handling Reactive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., acyl chloride formation).

- Data Reproducibility : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate measurements.

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing.

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13-9-5-4-8-12(13)15-14(17)10-18-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGNSIPUSWYOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.